Chymostatin
Description
Historical Context of Protease Inhibitor Discovery
The study of proteases, enzymes responsible for breaking down proteins, has a long and rich history in biochemistry. Their fundamental roles in physiological processes, from digestion to cellular signaling and protein turnover, have made them critical targets for scientific inquiry. The recognition that dysregulation of protease activity can lead to various diseases, including inflammatory conditions, cancer, and viral infections, spurred the development of enzyme inhibitors as therapeutic agents and research tools. Early research into enzyme inhibition, dating back to the discovery of natural products with inhibitory effects, laid the groundwork for modern drug discovery. The development of highly specific inhibitors, particularly for proteases like HIV protease in the late 20th century, marked significant breakthroughs, demonstrating the power of structure-based drug design and rational approaches to modulate enzyme activity dntb.gov.uawikipedia.orgnih.govslideshare.netopenaccessjournals.comresearchgate.netmedt.com.es. This historical trajectory underscores the enduring importance of identifying and characterizing molecules that can precisely control enzymatic functions.
Significance of Peptide Aldehyde Inhibitors as Biochemical Probes
Peptide aldehydes have emerged as a particularly significant class of enzyme inhibitors, valued for their utility as biochemical probes. Their mechanism of action typically involves a reversible covalent interaction with the active site of target proteases, especially cysteine and serine proteases. The reactive aldehyde group can undergo nucleophilic attack by residues such as cysteine thiols or serine hydroxyls, forming stable tetrahedral adducts like hemithioacetals or hemiacetals researchgate.netpnas.orgfrontiersin.orgresearchgate.netacs.orgwikipedia.orgstanford.edumdpi.comnih.gov. This interaction allows these molecules to act as "active site-directing probes," providing critical insights into enzyme specificity and the precise interactions within an enzyme's binding pocket researchgate.net. While their inherent reactivity has sometimes posed challenges for their direct use as pharmacological agents due to potential issues with metabolic stability, their capacity to reversibly bind and report on enzyme activity makes them indispensable tools for dissecting complex proteolytic pathways and for the initial stages of therapeutic design pnas.orgfrontiersin.orgontosight.ai.
Overview of Chymostatin's Role in Protease Research
This compound (B1668925), a natural product originally isolated from actinomycetes, is a well-established peptide aldehyde inhibitor with a notable selectivity for chymotrypsin-like serine proteases caymanchem.comsigmaaldrich.com. Its primary mechanism involves forming a covalent bond with the active site of target enzymes, thereby blocking their catalytic activity ontosight.ai. This compound is recognized as a potent inhibitor of chymotrypsin (B1334515) and chymase, with reported inhibition constants (Ki) for chymotrypsin around 9.36 nM and for chymase around 13.1 nM caymanchem.comfocusbiomolecules.comcaymanchem.com.
Beyond these primary targets, this compound also exhibits inhibitory activity against a broader spectrum of proteases, including papain, various cathepsins (such as Cathepsin B, G, A, C, H, and L), and to a lesser extent, human leukocyte elastase sigmaaldrich.comfocusbiomolecules.comsigmaaldrich.comcephamls.comnih.govmerckmillipore.com. Importantly, it has been observed to have no significant effect on proteases like trypsin, thrombin, plasmin, pepsin, and kallikrein, underscoring its specific inhibitory profile caymanchem.com.
This specific inhibitory spectrum makes this compound a valuable reagent in academic research. It is employed in studies aimed at understanding the role of specific proteases in cellular processes and in dissecting complex proteolytic pathways ontosight.aimpbio.com. Researchers utilize this compound to evaluate ligand-enzyme interactions through molecular calculations and docking simulations sigmaaldrich.commpbio.com. Furthermore, it is frequently incorporated into protease inhibitor cocktails to prevent the degradation of proteins during sample preparation or in cell culture experiments sigmaaldrich.comfocusbiomolecules.comcephamls.com. Its utility extends to investigating targets for antiviral drug development, including norovirus and SARS-CoV-2 proteases sigmaaldrich.commpbio.commedchemexpress.com, and studying protein breakdown mechanisms in muscle tissue nih.govnih.gov. This compound typically exists as a mixture of components, with this compound A being the major constituent sigmaaldrich.comsigmaaldrich.comcephamls.com.
Table 1: this compound's Inhibitory Profile Against Selected Proteases
Note: Potency is indicated by Ki values where available; "Inhibitor" denotes reported activity without specific quantitative data in the reviewed sources.
Compound List
this compound
Chymotrypsin
Chymase
Papain
Cathepsin G
Cathepsin B
Cathepsin A
Cathepsin C
Cathepsin H
Cathepsin L
Leukocyte Elastase
Trypsin
Thrombin
Plasmin
Pepsin
Kallikrein
Ca2+-activated proteinase
Norovirus protease
SARS-CoV-2 Mpro
Structure
2D Structure
Properties
IUPAC Name |
2-[[1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXDGVXSWIXTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864183 | |
| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51759-76-3, 9076-44-2 | |
| Record name | (2S)-2-[(4S)-2-Amino-3,4,5,6-tetrahydro-4-pyrimidinyl]-N-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]glycyl-N-(1-formyl-2-phenylethyl)-L-leucinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51759-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-2-(2-Amino-1,4,5,6-tetrahydro-4-pyrimidinyl)-N-(((alpha-carboxyphenethyl)amino)carbonyl)glycyl-N-(alpha-formylphenethyl)-L-leucinamide, stereoisomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051759763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chymostatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Discovery, Natural Origin, and Preliminary Characterization
Isolation and Identification from Microbial Sources (e.g., Streptomyces Species)
Chymostatin (B1668925) was first isolated in 1970 from actinomycetes by Umezawa and colleagues focusbiomolecules.comcaymanchem.comnih.govpharmaoffer.com. The primary source identified for its production is the bacterium Streptomyces plicatus . Other Streptomyces species, such as Streptomyces hygroscopicus and Streptomyces fradiae, have also been reported to produce this compound . The isolation process typically involves extracting compounds from fermentation broths of these microbial sources nih.gov.
Heterogeneity of this compound Components (A, B, C)
This compound is not a single, homogeneous compound but rather a mixture of closely related components, primarily designated as this compound A, B, and C focusbiomolecules.comsigmaaldrich.comcaymanchem.comrpicorp.com. These components differ in the amino acid residue at a specific position within their peptide chain. Specifically, this compound A features an L-leucine residue, this compound B contains an L-valine residue, and this compound C is characterized by an L-isoleucine residue focusbiomolecules.comsigmaaldrich.comcaymanchem.comrpicorp.commedchemexpress.com. The general structure can be described as N-[((S)-1-carboxy-2-phenylethyl)-carbamoyl]-α-[2-iminohexahydro-4(S)-pyrimidyl]-L-glycyl-[X]-phenylalaninal, where X represents leucine, valine, or isoleucine sigmaaldrich.comrpicorp.com. The average molecular weight of this compound is approximately 607.71 Da sigmaaldrich.comcaymanchem.com.
Table 1: this compound Components and Their Variations
| Component | Amino Acid Variation |
| This compound A | L-Leucine |
| This compound B | L-Valine |
| This compound C | L-Isoleucine |
Initial Enzymological Profiling of Protease Inhibition Spectrum
This compound's initial characterization revealed its potent inhibitory activity against a range of proteases, particularly serine proteases with chymotrypsin-like activity focusbiomolecules.comcaymanchem.comcaymanchem.comapexbt.comsigmaaldrich.com. It exhibits strong inhibition of chymotrypsin (B1334515) and chymase, with reported Ki values for chymotrypsin as low as 9.36 nM focusbiomolecules.comcaymanchem.comcaymanchem.com. This compound also inhibits papain and various lysosomal cysteine proteinases, including cathepsins A, B, C, H, and L focusbiomolecules.comsigmaaldrich.comsigmaaldrich.com. Its activity against human leukocyte elastase is described as weak apexbt.comsigmaaldrich.com. Importantly, this compound does not affect the activity of trypsin, thrombin, plasmin, pepsin, or kallikrein caymanchem.comcaymanchem.com.
Table 2: Protease Inhibition Spectrum of this compound
| Protease Class | Specific Proteases Affected | Inhibition Potency (General) | Proteases Not Significantly Affected |
| Serine Proteases | α-, β-, γ-, δ-Chymotrypsin, Chymase, Human leukocyte chymotrypsin-like protease, Human leukocyte elastase (weakly) | Potent | Trypsin, Thrombin, Plasmin, Kallikrein |
| Cysteine Proteases | Papain, Cathepsins (A, B, C, H, L) | Potent | |
| Metalloproteases | (Not specified) | (Not specified) | (Not specified) |
| Aspartic Proteases | Pepsin | No effect |
Note: Inhibition potency can vary based on specific assay conditions and component mixtures.
Compound Names Mentioned:
this compound
this compound A
this compound B
this compound C
Streptomyces plicatus
Streptomyces hygroscopicus
Streptomyces fradiae
Chymotrypsin
Chymase
Papain
Cathepsin A
Cathepsin B
Cathepsin C
Cathepsin H
Cathepsin L
Human leukocyte elastase
Trypsin
Thrombin
Plasmin
Pepsin
Kallikrein
Molecular Mechanisms of Protease Inhibition
Serine Protease Inhibition
Chymostatin (B1668925) exhibits significant potency and selectivity towards serine proteases, particularly those with chymotrypsin-like activity. Its mechanism involves direct interaction with the catalytic machinery of these enzymes.
As a peptide aldehyde, this compound's primary mode of action against serine proteases involves the formation of a covalent adduct with the active site serine residue. This reaction typically proceeds via the nucleophilic attack of the serine hydroxyl group onto the aldehyde carbonyl carbon of this compound. This results in the formation of a stable hemiacetal linkage, effectively trapping the enzyme in an inactive state ontosight.airesearchgate.netacs.organnualreviews.orgbiorxiv.orgoup.comnih.gov. The resulting hemiacetal adduct is structurally analogous to the tetrahedral intermediate formed during normal substrate hydrolysis by serine proteases, stabilizing the enzyme-inhibitor complex nih.gov.
This compound demonstrates a pronounced specificity for chymotrypsin (B1334515) and related proteases. It potently inhibits chymotrypsin, chymase, and cathepsin G, enzymes characterized by their preference for hydrophobic amino acid residues (such as phenylalanine and tyrosine) at the P1 position of their substrates cephamls.comcaymanchem.comnih.govnih.govscbt.com. Specifically, this compound is known to inhibit α-, β-, γ-, and δ-chymotrypsin cephamls.com. In contrast, it shows little to no inhibitory effect on proteases like trypsin, thrombin, plasmin, pepsin, and kallikrein, highlighting its selective targeting of the chymotrypsin-like family of serine proteases caymanchem.com.
The inhibition of serine proteases by this compound is characterized by both competitive and slow-binding mechanisms. This compound acts as a competitive inhibitor, binding to the enzyme's active site and preventing substrate access nih.govscbt.com. Furthermore, studies have classified this compound as a "slow-binding inhibitor" for enzymes like chymotrypsin and cathepsin G. This slow-binding characteristic implies a multi-step process where the initial binding is followed by a slower step leading to the formation of a more tightly bound complex nih.gov. Kinetic analyses have provided quantitative data for this interaction:
| Protease | Inhibition Constant (Ki) | Association Rate (Kon) | Dissociation Rate (Koff) | Reference |
| Chymotrypsin | 4 x 10⁻¹⁰ M | 3.6 x 10⁵ M⁻¹s⁻¹ | 2 x 10⁻⁴ s⁻¹ | nih.gov |
| Chymotrypsin | 4.8 x 10⁻⁸ M | N/A | N/A | psu.edu |
| Chymotrypsin | 9.36 nM | N/A | N/A | caymanchem.com |
| Cathepsin G | 1.5 x 10⁻⁷ M | 2 x 10³ M⁻¹s⁻¹ | 2 x 10⁻⁴ s⁻¹ | nih.gov |
| Chymase | 13.1 nM | N/A | N/A | caymanchem.com |
The significant difference in potency between chymotrypsin and cathepsin G inhibition is attributed to the association rate constant (Kon), which is considerably higher for chymotrypsin nih.gov.
The slow-binding kinetics observed in this compound-serine protease interactions suggest a two-step mechanism. This model proposes an initial rapid, reversible binding of this compound to the enzyme's active site, forming a loose complex. This is followed by a slower, often rate-limiting step, such as a conformational rearrangement of the enzyme-inhibitor complex or the formation of a more stable covalent adduct (hemiacetal), leading to the final, tightly bound inhibited state nih.govnih.gov. This process can involve proton transfer steps that contribute to the rate-limiting association nih.gov.
Cysteine Protease Inhibition
While this compound is primarily recognized for its activity against serine proteases, it also exhibits inhibitory effects on certain cysteine proteases.
This compound and its derivatives can also inhibit cysteine proteases. Similar to its interaction with serine proteases, the aldehyde functionality of this compound can react with the nucleophilic thiol group of the catalytic cysteine residue present in the active site of cysteine proteases. This reaction leads to the formation of a hemithioacetal bond, a covalent adduct that inactivates the enzyme acs.organnualreviews.orgbiorxiv.orgoup.com. This compound has been reported to inhibit lysosomal cysteine proteases such as cathepsins A, B, H, and L cephamls.com. For instance, studies on papain, a papain-like cysteine protease, have shown that this compound variants can form a hemithioacetal bond with its catalytic cysteine residue acs.org. This mechanism is critical for modulating the activity of cysteine proteases involved in various cellular processes, including protein degradation.
Specificity for Papain-Like Cysteine Proteases (e.g., Papain, Cathepsins B, H, L)
This compound exhibits broad-spectrum inhibitory activity, with a notable potency against papain-like cysteine proteases biofargo.comsigmaaldrich.comcephamls.comwikipedia.org. It is a strong inhibitor of papain itself biofargo.comsigmaaldrich.comcephamls.comwikipedia.orgsigmaaldrich.com. Furthermore, this compound effectively inhibits several members of the cathepsin family, which are crucial lysosomal cysteine proteases involved in protein degradation and turnover. Specifically, it inhibits Cathepsin B, Cathepsin H, and Cathepsin L biofargo.comsigmaaldrich.comcephamls.comsigmaaldrich.comnih.govresearchgate.netscbt.comscbt.commedchemexpress.com. Studies have reported IC50 values for Cathepsin B inhibition around 1.78–4.2 μM nih.govacs.org, and for Cathepsin L around 3.19 μM researchgate.net. This compound also demonstrates inhibitory activity against Cathepsin G, with reported IC50 values of approximately 2.1 μM nih.govglpbio.com, and Cathepsin A biofargo.comsigmaaldrich.comcephamls.comscbt.com. While primarily targeting cysteine proteases, this compound weakly inhibits human leukocyte elastase biofargo.comsigmaaldrich.comcephamls.comsigmaaldrich.com but is generally ineffective against serine proteases such as trypsin, thrombin, plasmin, pepsin, and kallikrein glpbio.comcaymanchem.com. The inhibitory action against papain involves the formation of thiohemiacetals, a characteristic interaction for cysteine proteases with aldehyde-containing inhibitors ucd.ie.
Inhibition of Viral Proteases (e.g., Norovirus Protease, SARS-CoV-2 Main Protease)
This compound has been investigated for its potential to inhibit viral proteases, particularly those essential for viral replication. It has been employed in studies aimed at understanding norovirus protease as a target for antiviral drug development biofargo.comsigmaaldrich.commpbio.com. Research indicates that this compound can inhibit Norwalk virus protease with an IC50 value of approximately 10 μM researchgate.netmdpi.com and has shown inhibitory effects on Norovirus 3CLpro in fluorescence resonance energy transfer (FRET) assays nih.gov. More recently, this compound has been identified as a SARS-CoV-2 main protease (Mpro) inhibitor, exhibiting dose-dependent inhibition with an IC50 of 15.81 μM against COVID-19 Mpro activity medchemexpress.com. While its inhibitory effect on SARS-CoV-2 3CLpro enzymes has been noted, it is often described as limited compared to more specific inhibitors portlandpress.com.
Interaction with Other Proteolytic Systems (e.g., 20S Proteasome)
This compound has been utilized in molecular modeling and docking studies to evaluate the interactions between ligands and homologous enzymes, including research related to proteasomes biofargo.comsigmaaldrich.commpbio.com. It has also served as a reagent in studies assessing the specificity and binding mechanisms of novel antiparasitic proteasome inhibitors researchgate.net. The 20S proteasome, a critical cellular machinery for protein degradation, possesses chymotrypsin-like binding pockets within its β5 subunits frontiersin.org. While this compound's direct inhibitory effect on the 20S proteasome is not explicitly detailed in the provided literature, its use in related computational and mechanistic studies highlights its relevance in understanding protease-ligand interactions within complex proteolytic systems.
General Principles of Substrate Mimicry and Active Site Engagement
This compound is a peptide aldehyde, a structural class known for its ability to interact with protease active sites ucd.iefocusbiomolecules.com. Its mechanism of action involves mimicking natural substrate structures, allowing it to bind to the enzyme's active site and disrupt its catalytic function scbt.com. This engagement often leads to the formation of stable complexes, either through non-covalent interactions that alter enzyme conformation scbt.comscbt.comscbt.comscbt.com or through covalent modification of active site residues, as seen in its interaction with chymotrypsin-like enzymes nzpps.org. This compound is composed of a mixture of three components (A, B, and C), with component A being the primary form. The chemical structure of component A is N-[((S)-1-carboxy-2-phenylethyl)-carbamoyl]-α-[2-iminohexahydro-4(S)-pyrimidyl]-L-glycyl-L-leucyl-phenylalaninal, with components B and C differing in the substitution of L-leucine with L-valine or L-isoleucine, respectively sigmaaldrich.comcephamls.comfocusbiomolecules.comjst.go.jp. This complex peptide structure, with a molecular weight of approximately 605.0 g/mol , is key to its ability to engage with diverse protease active sites sigmaaldrich.commpbio.comfocusbiomolecules.commerckmillipore.com.
Inhibitory Activity of this compound Against Various Proteases
The following table summarizes the reported inhibitory activity of this compound against several key proteases, indicating its broad-spectrum efficacy.
| Protease Target | Reported Inhibitory Value | Type of Inhibition | Reference(s) |
| Papain | Not explicitly stated | Potent inhibitor | biofargo.comsigmaaldrich.comcephamls.comwikipedia.orgsigmaaldrich.com |
| Cathepsin B | 4.2 μM (IC50) | Potent inhibitor | nih.gov |
| Cathepsin B | 1.78 μM (IC50) | Potent inhibitor | acs.org |
| Cathepsin L | 3.19 μM (IC50) | Potent inhibitor | researchgate.net |
| Cathepsin G | 2.1 μM (IC50) | Potent inhibitor | nih.govglpbio.com |
| Chymotrypsin | 9.36 nM (Ki) | Potent inhibitor | glpbio.comcaymanchem.comfocusbiomolecules.com |
| Chymase | 13.1 nM (Ki) | Potent inhibitor | glpbio.comcaymanchem.comfocusbiomolecules.com |
| Norwalk virus protease | ~10 μM (IC50) | Inhibitor | researchgate.netmdpi.com |
| SARS-CoV-2 Mpro | 15.81 μM (IC50) | Inhibitor | medchemexpress.com |
| Human Leukocyte Elastase | Weakly inhibits | Weak inhibitor | biofargo.comsigmaaldrich.comcephamls.comsigmaaldrich.com |
Compound Names Mentioned
this compound
Papain
Cathepsin B
Cathepsin H
Cathepsin L
Cathepsin G
Cathepsin A
Human Leukocyte Elastase
Trypsin
Thrombin
Plasmin
Pepsin
Kallikrein
Norovirus Protease
Norwalk virus protease
Norovirus 3CLpro
SARS-CoV-2 Main Protease (Mpro)
COVID-19 Mpro
20S Proteasome
Leupeptin
Antipain
E-64
Lactacystin
MG132
PMSF (Phenylmethylsulfonyl fluoride)
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride)
Aprotinin
Pepstatin
EDTA (Ethylenediaminetetraacetic acid)
ALLN (N-Acetyl-L-leucyl-L-leucyl-norleucinal)
GC376
SP-Chymostatin B (α-MAPI)
Ixothis compound
Biosynthesis and Structural Analogs of Chymostatin
Enzymatic Basis for Aldehyde Moiety Biogenesis
The C-terminal aldehyde functionality is the chemical "warhead" of chymostatin (B1668925), essential for its inhibitory activity. portlandpress.com This aldehyde group is formed during the final step of the biosynthetic process. The biosynthesis of small peptide aldehydes like this compound is mediated by a reductase (R) domain integrated within the NRPS machinery. biorxiv.org
The process begins with the assembly of the peptide chain on the NRPS enzyme. Each module of the NRPS is responsible for incorporating a specific amino acid. Once the full peptide is assembled and still tethered to the enzyme as a thioester, the terminal reductase domain catalyzes the NADPH-dependent reduction of this thioester. This reductive cleavage releases the completed peptide from the enzyme and concurrently forms the aldehyde moiety. This mechanism allows the peptide to covalently interact with the active site serine or cysteine residues of target proteases, forming stable hemiacetal or hemithioacetal adducts, which results in potent and often irreversible inhibition. biorxiv.org
Characterization of Naturally Occurring this compound Derivatives
The term "this compound" typically refers to a mixture of closely related natural derivatives. The most common forms, isolated from Streptomyces hygroscopicus, are designated this compound A, B, and C. These variants differ in the identity of one amino acid residue. sigmaaldrich.com More recently, studies on Streptomyces mobaraensis have led to the purification and characterization of four additional, novel this compound derivatives. These compounds differ from the classical chymostatins by the substitution of phenylalanine with tyrosine. nih.govacs.org
| Derivative | Variable Amino Acid (X) | Producing Organism | Reference |
|---|---|---|---|
| This compound A | L-Leucine | Streptomyces hygroscopicus | sigmaaldrich.com |
| This compound B | L-Valine | Streptomyces hygroscopicus | sigmaaldrich.com |
| This compound C | L-Isoleucine | Streptomyces hygroscopicus | sigmaaldrich.com |
| Hydroxylated this compound Derivatives (SPIac) | Contains Tyrosine instead of Phenylalanine | Streptomyces mobaraensis | nih.govacs.org |
Design and Synthesis of this compound Analogues
The potent inhibitory activity of this compound has prompted the design and chemical synthesis of various structural analogues to probe its mechanism and develop more specific or potent inhibitors. nih.govnih.gov Synthetic strategies often focus on creating simplified linear peptides that mimic the essential structural features of the natural product. A common synthetic target is the tripeptide aldehyde Z-Arg-Leu-Phe-H, which represents a core inhibitory sequence. portlandpress.com
The synthesis of these peptide aldehydes typically involves solution-phase peptide coupling methods. A key challenge in synthesizing these molecules is the protection of the reactive C-terminal aldehyde group. One common strategy is to use a semicarbazone to protect the aldehyde function during the coupling of the amino acid residues. nih.gov This protecting group can then be removed in the final step to yield the active aldehyde. These synthetic efforts have allowed for the creation of a series of analogues where specific residues can be systematically replaced to investigate their contribution to inhibitory activity. portlandpress.comnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies have been crucial in deciphering the structural requirements for the potent inhibitory activity of this compound and its analogues. nih.govnih.gov These studies have consistently highlighted the indispensable role of the C-terminal aldehyde group. Its removal or conversion to an alcohol or other functional group dramatically reduces or abolishes inhibitory potential against proteases like chymotrypsin (B1334515). portlandpress.com
Analysis of synthetic analogues has helped to identify the importance of other residues for binding and inhibition. nih.gov For instance, analogues with the general structure Z-Arg-X-Phe-H, where X is Leu, Ile, or Val, show strong inhibitory activity towards chymotrypsin, mimicking the specificity of the natural chymostatins A, B, and C. nih.gov Molecular mechanics studies have provided insights into why the natural this compound product is a more potent inhibitor of chymotrypsin than many simplified synthetic analogues. The unique capreomycidine residue and the ureido linkage in natural this compound appear to create interactions that enhance binding and activity, particularly against chymotrypsin. portlandpress.comnih.gov
| Compound | Key Structural Feature | Inhibitory Activity (Ki) | Reference |
|---|---|---|---|
| This compound | Natural product with capreomycidine and aldehyde | Potent (nM range) | nih.gov |
| Z-Arg-Leu-Phe-H | Synthetic linear aldehyde | Strong inhibition (µM range) | portlandpress.com |
| Z-Arg-Leu-Phe-alcohol | Aldehyde replaced with alcohol | Significantly reduced activity | portlandpress.com |
| Z-Arg-Leu-Phe-semicarbazone | Protected aldehyde | Considerably reduced activity | nih.gov |
| Z-Nle-Leu-Phe-H | Arginine replaced with Norleucine | Reduced activity (µM range) | portlandpress.com |
Advanced Research Methodologies Utilizing Chymostatin
Biochemical Assay Development for Protease Activity and Inhibition
The development of precise biochemical assays is fundamental to quantifying protease activity and evaluating the efficacy of inhibitors like chymostatin (B1668925). Spectrophotometric and fluorometric methods, along with the determination of kinetic parameters, are central to these investigations.
Spectrophotometric and fluorometric assays are widely employed to monitor protease activity by detecting the cleavage of specific substrates that release chromogenic or fluorogenic products. This compound is utilized in these assays either to establish baseline enzyme activity or to assess the degree of inhibition.
For instance, chymase activity can be measured using fluorogenic peptide substrates such as Suc-Leu-Leu-Val-Tyr-MCA. In these assays, the cleavage of the substrate by the protease liberates the fluorescent moiety 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified using a fluorescence spectrophotometer with specific excitation and emission wavelengths (e.g., excitation at 370 nm and emission at 460 nm) nih.gov. This compound's inhibitory effect is determined by comparing the fluorescence signal generated in its presence versus its absence, allowing for the calculation of inhibition rates nih.govrsc.org. Similarly, spectrophotometric assays, often utilizing p-nitroanilide (p-NA) substrates, can detect protease activity by measuring the release of p-NA, which absorbs light in the visible spectrum openbiochemistryjournal.com. These methods provide a quantitative readout of enzyme activity, which is crucial for inhibitor screening and characterization.
Quantifying the potency of this compound's inhibition is achieved through the determination of inhibition constants, primarily IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant). These values provide a measure of how effectively this compound binds to and inactivates its target proteases.
IC50 Value: This represents the concentration of this compound required to inhibit 50% of the enzyme's activity under specific assay conditions. IC50 values are typically determined by performing a series of enzyme activity assays across a range of this compound concentrations, plotting the residual enzyme activity against inhibitor concentration to generate a dose-response curve. The concentration corresponding to 50% inhibition is then identified edx.orgwikipedia.org. For example, an ID50 (a measure analogous to IC50 for enzyme activity) of approximately 12.5 μM was reported for this compound against chymase activity rsc.org.
Ki Value: The Ki is a more fundamental measure, representing the dissociation equilibrium constant of the enzyme-inhibitor complex. It reflects the affinity of the inhibitor for the enzyme. While IC50 values can be influenced by assay conditions such as substrate concentration, Ki is considered a more intrinsic measure of inhibitor potency edx.org. For competitive inhibitors, under conditions where the substrate concentration ([S]) is equal to the Michaelis constant (Km), the Ki can be reliably estimated from the IC50 value using the relationship Ki ≈ IC50/2 nih.govyoutube.com.
This compound has been described as exhibiting slow-binding inhibition with certain proteases, such as chymotrypsin (B1334515) and cathepsin G worthington-biochem.com. This type of inhibition implies that the formation of the enzyme-inhibitor complex occurs in multiple steps, which can affect the interpretation of kinetic parameters and the methods used for their determination evotec.com.
Table 1: this compound Inhibition Potency Against Selected Proteases
| Protease Target | Inhibition Constant Type | Value | Units | Notes | Reference |
| Chymase | ID50 | ~12.5 | μM | Approximately 50% inhibition of chymase activity. | rsc.org |
| Leishmania promastigotes (cellular effect) | EC50 | 26 | nM | Suggests cellular targets, not direct enzyme inhibition in vitro. | frontiersin.org |
| Chymotrypsin, Cathepsin G | Inhibition Type | Slow-binding | N/A | Descriptive, specific quantitative values not provided in snippet. | worthington-biochem.com |
Structural Biology Investigations
Understanding the precise molecular interactions between this compound and its target proteases is crucial for elucidating its mechanism of action and for rational drug design. X-ray crystallography and computational methods like molecular docking and dynamics simulations are key tools in this area.
X-ray crystallography provides high-resolution three-dimensional structures of enzyme-inhibitor complexes, revealing the atomic details of binding. Studies have successfully determined the structures of proteases complexed with this compound, offering critical insights into its inhibitory mechanism.
In one such study, the crystal structure of wheat serine carboxypeptidase II (CPD-WII) complexed with this compound was determined at 2.1 Å resolution with an R-factor of 0.174 rcsb.org. This revealed that this compound forms a covalent adduct with the active-site serine residue (Ser146) through its aldehyde moiety, creating a hemiacetal linkage. The peptide backbone and side chains of this compound were well-localized within the enzyme's substrate-binding subsites, designated S1 through S4, demonstrating how the inhibitor occupies the active site cleft. Similarly, crystal structures of the serine-carboxyl proteinase from Pseudomonas sp. 101 (PSCP) complexed with various inhibitors, including this compound, showed that this compound forms a covalent bond with the active-site serine (Ser287) via its aldehyde group, with its side chains occupying the S1-S4 subsites psu.edu. These structural data confirm this compound's role as a covalent inhibitor and map its precise positioning within the active site.
Table 2: X-ray Crystallography of this compound-Protease Complexes
| Enzyme | Resolution | R-factor | Key Findings | Reference |
| Wheat Serine Carboxypeptidase II (CPD-WII) | 2.1 Å | 0.174 | Covalent adduct with active-site Ser146; residues occupy S1-S4 subsites. | rcsb.org |
| Pseudomonas sp. 101 Serine-Carboxyl Proteinase (PSCP) | Not specified | Not specified | Forms covalent bond to active site Ser287 via aldehyde moiety; side chains occupy S1-S4 subsites. | psu.edu |
Complementary to experimental structural data, molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of inhibitors like this compound to their target enzymes. These techniques allow researchers to investigate the stability of the enzyme-inhibitor complex, identify key amino acid residues involved in binding, and understand conformational changes upon interaction.
Molecular docking algorithms predict the preferred orientation and binding affinity of this compound within the active site of a target protease ansfoundation.organsfoundation.orgcurtin.edu.au. MD simulations then extend these predictions by modeling the dynamic behavior of the complex over time, assessing the stability of the docked pose and elucidating the nature of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking ansfoundation.organsfoundation.orgresearchgate.netscispace.com. By analyzing root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand, researchers can gauge the stability of the complex and identify flexible regions ansfoundation.organsfoundation.org. These simulations can also provide insights into the mechanism of inhibition, such as how this compound's covalent adduct formation affects enzyme dynamics or how its side chains interact with specific subsites (e.g., S1, S2) rcsb.orgpsu.eduscispace.com. Such computational analyses are vital for understanding structure-activity relationships and guiding the design of improved protease inhibitors.
Proteomics and Activity-Based Protein Profiling (ABPP) in Proteolytic Pathway Analysis
Proteomics, particularly Activity-Based Protein Profiling (ABPP), offers a functional approach to study proteases within complex biological samples. ABPP utilizes chemical probes that selectively react with the active sites of enzymes, allowing for the identification and quantification of active proteases, rather than just their total abundance. This compound plays a crucial role in ABPP studies, often serving as a reference inhibitor to validate findings or to assess the specificity of probes.
ABPP employs small, reactive chemical probes, typically consisting of a reactive group (warhead) that covalently binds to the enzyme's active site and a tag (e.g., a fluorophore or biotin) for detection and enrichment wikipedia.org. When applied to cell lysates or tissue samples, these probes label only the catalytically active enzymes. This compound has been used in ABPP experiments to confirm the identity of inhibited enzymes. For instance, in studies investigating serine hydrolases (SHs) in Leishmania parasites, pre-incubation with this compound led to a significant reduction in the fluorescence signal generated by ABPP probes targeting carboxypeptidase and prolyl oligopeptidase, thereby validating this compound's inhibitory action on these specific targets within the proteome frontiersin.org. This approach allows researchers to map the "active proteome" and understand the functional landscape of proteolytic pathways, identifying key enzymes involved in cellular processes or disease states frontiersin.orgwikipedia.orgresearchgate.netnih.gov. By inhibiting specific proteases with compounds like this compound, researchers can infer the role of those proteases in observed biological effects and validate potential drug targets identified through ABPP.
Applications of Chymostatin As a Research Tool in Biological Systems
Investigations into Protein Degradation and Turnover Pathways
The continuous synthesis and degradation of proteins, known as protein turnover, is fundamental to cellular health. Chymostatin (B1668925) is widely used to study this process by inhibiting key enzymes involved in proteolysis.
Cells utilize two major systems for protein degradation: the lysosomal pathway and the non-lysosomal (often ubiquitin-proteasome) pathway. This compound has been instrumental in helping to distinguish the contributions of each.
The ability of this compound to inhibit both lysosomal and non-lysosomal proteases makes it a versatile, if complex, tool for researchers investigating protein degradation.
Table 1: Use of this compound in Differentiating Proteolytic Pathways
| Research Area | Pathway Investigated | Key Finding with this compound | Citation |
|---|---|---|---|
| Hepatocyte Protein Degradation | Non-Lysosomal | This compound was the most effective microbial inhibitor of non-lysosomal proteolysis tested. | nih.gov |
| Tyrosine Aminotransferase Inactivation | Non-Lysosomal | Proteolytic cleavage involved in the enzyme's inactivation is likely non-lysosomal as only this compound was effective. | umich.edu |
| Ferritin Degradation | Lysosomal | This compound, like other lysosomal inhibitors, prevented ferritin degradation and iron release. | nih.gov |
| Muscle Protein Breakdown | Lysosomal | This compound's effect on muscle proteolysis is consistent with a lysosomal site of action due to its inhibition of cathepsin B. | caymanchem.com |
| In Vitro Lysosome Uptake Assays | Lysosomal | Used to inhibit lysosomal proteolytic activity to study the transport of proteins into the organelle. | washington.eduportlandpress.com |
This compound has been particularly useful in studying protein catabolism in skeletal and cardiac muscle. Research in this area is crucial for understanding conditions like muscle atrophy and muscular dystrophy.
Studies using isolated rodent muscles found that this compound significantly reduces protein breakdown without affecting protein synthesis, indicating a specific effect on proteolytic enzymes. caymanchem.com In leg muscles from normal, denervated, and dystrophic rodents, this compound at a concentration of 20 µM decreased protein breakdown by 20-40%. caymanchem.comelifesciences.org This effect was comparable to that of another protease inhibitor, leupeptin. caymanchem.com In contrast, other inhibitors like pepstatin and bestatin (B1682670) had no effect on protein breakdown in the same system. caymanchem.com
In homogenates of rat muscle, this compound was found to inhibit the lysosomal proteinase cathepsin B and the soluble Ca²⁺-activated proteinase. caymanchem.com A key finding was that even after depleting muscles of a chymotrypsin-like proteinase using a mast-cell degranulating agent, this compound still reduced protein breakdown, suggesting its primary effect in this context is through inhibition of other proteases, likely within the lysosome. caymanchem.com In vivo studies have also shown that this compound administration to dystrophic mice can retard the decrease in their locomotor activity and increase the protein content in their muscles.
Table 2: Effect of this compound on Muscle Protein Breakdown
| Muscle Condition | Model System | This compound Concentration | Reduction in Protein Breakdown | Citation |
|---|---|---|---|---|
| Normal | Rodent Leg Muscle | 20 µM | 20-40% | caymanchem.com |
| Denervated | Rodent Leg Muscle | 20 µM | 20-40% | caymanchem.com |
| Dystrophic | Rodent Leg Muscle | 20 µM | 20-40% | caymanchem.com |
| Dystrophic | Dystrophic Mice (in vivo) | 1 mg/kg | Increased muscle protein content |
Beyond bulk protein turnover, this compound is used to investigate the specific proteolytic processing events that convert inactive precursor proteins into their functional forms. A key example is the maturation of profilaggrin in the epidermis.
Profilaggrin is a large precursor protein that is essential for skin barrier function. During the terminal differentiation of keratinocytes, it is proteolytically cleaved in a multi-step process to release individual filaggrin monomers. This processing is critical for the proper formation of the stratum corneum.
Research aimed at identifying the enzymes responsible for this conversion has utilized this compound as an investigative tool. In one study, a proteolytic activity capable of performing the first stage of profilaggrin processing was partially purified from rat epidermis. The application of this compound was found to inhibit this enzymatic activity in vitro. Crucially, the study also demonstrated that this compound inhibited the processing of profilaggrin in a cultured rat keratinocyte cell line, directly linking a this compound-sensitive protease to this vital maturation step in a cellular context.
Elucidation of Specific Proteolytic Cascades and Enzyme Roles
This compound's utility extends to deciphering complex enzymatic cascades where one protease activates another, or where a single protease has multiple downstream effects. Its primary role as a chymase inhibitor has been pivotal in cardiovascular and immunological research.
The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis. While angiotensin-converting enzyme (ACE) is the most well-known enzyme for converting angiotensin I (Ang I) to the potent vasoconstrictor angiotensin II (Ang II), an alternative pathway involving the serine protease chymase exists, particularly within tissues. This compound, as a potent chymase inhibitor, has been essential for isolating and quantifying the contribution of this non-ACE pathway.
In homogenates of human vascular tissues, such as the internal thoracic and gastroepiploic arteries, this compound was shown to reduce the formation of Ang II from Ang I by as much as 90-95%, whereas ACE inhibitors had a minimal effect. This demonstrates that in these specific human tissues, chymase is the dominant enzyme for local Ang II production.
In vivo studies in various animal models have confirmed the importance of the chymase pathway.
In conscious hamsters, pressor responses to a chymase-specific substrate were inhibited by this compound.
In dogs, infusion of this compound reduced Ang II levels in the cardiac interstitial fluid by 43%, allowing for a direct comparison with the 71% reduction seen with an ACE inhibitor.
In hypertensive rat models, this compound administration reduced Ang II concentrations in both blood plasma and the kidney, confirming that chymase contributes to Ang II production in these tissues.
These studies, which rely on this compound's inhibitory action, have established chymase as a significant, and in some tissues primary, contributor to Ang II generation and a key player in the structural remodeling associated with cardiovascular disease.
Table 3: Inhibition of Angiotensin II Formation by this compound in Research Models
| Tissue/Model | Species | Key Finding | Percent Inhibition of Ang II Formation | Citation |
|---|---|---|---|---|
| Internal Thoracic Artery Homogenates | Human | This compound potently blocked Ang II formation. | ~95% | |
| Gastroepiploic Artery Homogenates | Human | This compound was the primary inhibitor of Ang II formation. | ~95% | |
| Gastroepiploic Artery Slices | Human | Chymase pathway was dominant over ACE pathway. | ~90% | |
| Coronary Artery Homogenates | Human | Ang II formation was inhibited by this compound but not captopril. | Not specified | |
| Cardiac Interstitial Fluid (In Vivo) | Dog | This compound infusion significantly reduced local Ang II levels. | 43% | |
| Plasma and Kidney Tissue (In Vivo) | Rat | This compound reduced Ang II in hypertensive models. | Not specified |
Mast cells are critical effector cells in allergic and inflammatory responses, releasing a host of potent mediators, including histamine (B1213489) and proteases like chymase and tryptase, upon activation. This compound has been used to probe the role of chymase in the mast cell degranulation process itself and in the downstream effects of released proteases.
Studies have shown that inhibitors of chymase can act as mast cell stabilizing agents, preventing the release of mediators. In human skin mast cells, this compound was found to inhibit IgE-dependent histamine release by up to 70%. This suggests that chymase activity may be involved in the intracellular signaling cascade that leads to degranulation. The extent of this inhibition varies between mast cells from different tissues, with skin and lung mast cells being more sensitive to chymase inhibitors than those from the colon, a finding that highlights mast cell heterogeneity.
Beyond degranulation, this compound helps to characterize the extracellular roles of released chymase. For example, in atherosclerotic plaques, mast cell degranulation leads to an increase in the activity of matrix-degrading metalloproteinases (MMPs). The application of this compound partially reduced this MMP activation, indicating that chymase is responsible for cleaving and activating pro-MMPs in the tissue microenvironment. In models of cardiac fibrosis, this compound was able to completely prevent the development of fibrosis following a pressure overload stimulus, demonstrating a critical role for mast cell-derived chymase in pathological tissue remodeling.
Table 4: this compound in the Study of Mast Cell-Mediated Activities
| Research Focus | Model System | Key Finding with this compound | Citation |
|---|---|---|---|
| Histamine Release | Human Skin Mast Cells | Inhibited IgE-dependent histamine release by ~70%. | |
| Histamine Release | Rat Peritoneal Mast Cells | Suppressed histamine release induced by anti-IgE. | |
| MMP Activation | Human Atherosclerotic Plaques | Reduced the increase in MMP activity following mast cell degranulation. | |
| Cardiac Fibrosis | Mouse Model (Pressure Overload) | Completely prevented TAC-induced fibrosis. |
Research on Cellular Responses to Stress and Homeostasis
This compound is instrumental in dissecting the intricate signaling pathways that govern cellular responses to stress and the maintenance of homeostasis. molbiolcell.orglife-science-alliance.org
Modulation of Endoplasmic Reticulum Stress Pathways
The endoplasmic reticulum (ER) is a key organelle responsible for protein folding and modification. physiology.org When the ER's folding capacity is overwhelmed, unfolded or misfolded proteins accumulate, leading to ER stress and the activation of the unfolded protein response (UPR). physiology.orgfrontiersin.org
Research has shown that this compound can modulate ER stress pathways. In a study investigating lipid-induced ER stress in kidney tubular cells, a combination treatment including this compound was found to prevent the upregulation of key ER stress markers. researchgate.net Specifically, the treatment prevented the increase in BiP, IRE1α, PERK, ATF4, and CHOP, all of which are critical components of the UPR. researchgate.net This suggests that this compound, by inhibiting certain proteases, can interfere with the signaling cascades that lead to or exacerbate ER stress. researchgate.net Another study used this compound as part of a protease inhibitor cocktail when preparing cell extracts to study the UPR in yeast, highlighting its utility in preserving the integrity of proteins involved in this stress response for downstream analysis. molbiolcell.org
The table below summarizes the effect of a combination treatment including this compound on ER stress markers in palmitic acid-treated kidney tubular cells. researchgate.net
| ER Stress Marker | Effect of Combination Treatment with this compound |
| BiP | Prevented upregulation |
| IRE1α | Prevented upregulation |
| PERK | Prevented upregulation |
| ATF4 | Prevented upregulation |
| CHOP | Prevented upregulation |
Application in Recombinant Protein Expression and Purification Strategies
The production of recombinant proteins in host systems like E. coli is a cornerstone of modern biotechnology. nih.gov However, a significant challenge in this process is the degradation of the target protein by host cell proteases. chemimpex.com this compound is frequently employed to mitigate this issue. chemimpex.comhuji.ac.ilunc.edu
By inhibiting proteases within the host cell lysate, this compound helps to increase the yield and integrity of the recombinant protein. chemimpex.com It is often included in "protease inhibitor cocktails," which are mixtures of inhibitors targeting different classes of proteases, to provide broad-spectrum protection during protein extraction and purification. biofargo.comsigmaaldrich.com For instance, in the purification of proteins fused to glutathione (B108866) S-transferase (GST), this compound is listed as a compatible protease inhibitor, whereas some other inhibitors can interfere with the activity of proteases used to cleave the GST tag. huji.ac.ilunc.edunih.gov
The following table indicates the compatibility of this compound with common proteases used in recombinant protein purification. huji.ac.ilunc.edu
| Protease for Tag Removal | Compatibility with this compound |
| PreScission Protease | Not compatible at 100 µM |
| Factor Xa | Compatible |
| Thrombin | Compatible |
Probing Pathogen-Host Interactions via Viral Protease Inhibition Studies
Viral proteases are essential for the replication of many viruses, as they process viral polyproteins into functional proteins. nih.gov This makes them attractive targets for antiviral drug development. mdpi.com this compound has been utilized as a research tool to study the function of viral proteases and to screen for potential antiviral compounds. biofargo.comnih.govmdpi.com
In studies on norovirus, the causative agent of most non-bacterial gastroenteritis outbreaks, this compound was found to inhibit the activity of norovirus protease. nih.govmdpi.com This inhibition was observed for proteases from both genogroup I (Norwalk virus) and genogroup II noroviruses, suggesting that this compound could serve as a lead compound for the development of broad-spectrum anti-norovirus drugs. nih.gov Furthermore, this compound has been identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, with an IC50 of 15.81 µM. medchemexpress.commedchemexpress.comresearchgate.net
The inhibitory activity of this compound against various viral proteases is summarized in the table below.
| Virus | Protease Target | Observed Inhibition by this compound |
| Norovirus (Genogroup I & II) | 3C-like protease | Significant inhibition nih.gov |
| SARS-CoV-2 | Main protease (Mpro) | IC50 of 15.81 µM researchgate.net |
Mechanistic Studies of Cell Proliferation and Apoptosis in In Vitro Systems
Apoptosis, or programmed cell death, is a fundamental biological process crucial for development and tissue homeostasis. wikipedia.orgcellsignal.com Dysregulation of apoptosis is a hallmark of many diseases, including cancer. frontiersin.orgmdpi.com this compound has been employed in in vitro studies to investigate the molecular mechanisms of cell proliferation and apoptosis. researchgate.net
In research on lung cancer cells, this compound was shown to inhibit cell proliferation and induce apoptosis. researchgate.net Specifically, it exhibited a pro-apoptotic effect on human H441 lung cancer cells. researchgate.net In another study, a combination treatment including this compound prevented apoptosis in kidney tubular cells subjected to lipid-induced stress. researchgate.net This was evidenced by the prevention of the upregulation of the pro-apoptotic protein Bax and caspase-3. researchgate.net These findings indicate that this compound can be used to probe the role of specific proteases in the complex signaling pathways that control cell survival and death.
The table below details the effects of a combination treatment with this compound on apoptosis-related proteins in palmitic acid-treated kidney tubular cells. researchgate.net
| Apoptosis-Related Protein | Effect of Combination Treatment with this compound |
| Bax | Prevented upregulation |
| Bcl-2 | Unchanged |
| Caspase-3 | Prevented upregulation |
Comparative Enzymology Studies with Homologous Proteases
This compound's inhibitory activity against a range of proteases makes it a valuable tool for comparative enzymology studies. sigmaaldrich.comnih.gov By comparing the inhibitory profile of this compound against homologous proteases from different organisms or tissues, researchers can gain insights into the structure-function relationships and substrate specificities of these enzymes. biofargo.comsigmaaldrich.comnih.govskemman.is
For example, this compound has been used to compare the reactivity of chymotrypsin-like enzymes from different mammalian species, including rat mast cell proteases, human and dog skin chymases, and human cathepsin G. nih.gov Such studies help to elucidate the physiological roles of these proteases and can guide the development of more specific inhibitors. nih.gov this compound's utility in these comparative studies stems from its ability to interact with the active sites of these enzymes, allowing for the characterization of their binding pockets and catalytic mechanisms. nih.gov
A study on homologous subtilases from psychrophilic, mesophilic, and thermophilic microorganisms used this compound to investigate differences in their inhibition patterns, providing insights into temperature adaptation. skemman.is
The table below lists some of the homologous proteases that have been studied using this compound.
| Protease Family | Examples of Enzymes Studied with this compound |
| Chymotrypsin-like enzymes | Rat mast cell proteases I and II, Human skin chymase, Dog skin chymase, Human cathepsin G nih.gov |
| Subtilisin-like proteases (Subtilases) | Protease from a Vibrio species (psychrophilic), Proteinase K (mesophilic), Aqualysin I (thermophilic) skemman.is |
| Yeast proteases | Protease B nih.gov |
Future Directions and Research Perspectives
Rational Design of Next-Generation Protease Inhibitors Based on Chymostatin (B1668925) Scaffolds
A key focus of this research is the creation of peptidomimetics, compounds that mimic the structure and function of peptides but with improved drug-like qualities, such as enhanced stability against degradation by enzymes. wikipedia.orgnih.gov By analyzing the structure-activity relationships of these new molecules, scientists can identify the precise chemical features responsible for their inhibitory effects, paving the way for the creation of even more potent and selective drugs. nih.gov
The aldehyde group within this compound is a critical component of its inhibitory activity. However, aldehydes can sometimes be toxic due to off-target reactions. stanford.edu To address this, researchers are exploring the use of alternative "warheads," such as ketoamides or Michael acceptors, which are often more specific and stable. stanford.edu For example, the development of a ketoamide inhibitor, ML1000, has shown promise in suppressing SARS-CoV-2 replication by targeting its main protease, Mpro. stanford.edubiorxiv.orgresearchgate.net
This strategic approach to drug design allows for the development of inhibitors with tailored properties, potentially leading to new treatments for a wide range of diseases, from viral infections to cancer. biorxiv.orgnih.govnih.gov
Systems Biology Approaches to Map this compound's Proteomic Landscape
To fully understand the biological impact of this compound, researchers are turning to systems biology, a field that examines the complex interactions within biological systems. drugtargetreview.com A particularly powerful technique in this area is Activity-Based Protein Profiling (ABPP), a chemoproteomic method that provides a snapshot of the functional state of enzymes in their natural environment. mtoz-biolabs.comwikipedia.orgnih.gov
ABPP utilizes chemical probes that are specifically designed to bind to the active sites of enzymes, allowing for their identification and quantification. nih.govcreative-biolabs.com This technology is invaluable for determining the full range of proteins that this compound interacts with, revealing not only its intended targets but also any potential off-target effects. wikipedia.orgbiorxiv.org By directly monitoring enzyme activity, ABPP offers a significant advantage over traditional methods that only measure protein or mRNA levels. wikipedia.org
This comprehensive view of this compound's interactions within the proteome is crucial for several reasons. It helps to:
Identify new therapeutic targets: By revealing previously unknown interactions, ABPP can uncover new avenues for drug development. nih.gov
Understand mechanisms of action: A complete map of this compound's targets provides a clearer picture of how it exerts its biological effects. creative-biolabs.com
Predict potential side effects: Identifying off-target interactions can help to anticipate and mitigate adverse drug reactions. drugtargetreview.com
The insights gained from these systems biology approaches are essential for advancing our understanding of this compound and for guiding the development of safer and more effective therapies. drugtargetreview.comnih.gov
Integration with Multi-Omics Data for Comprehensive Pathway Delineation
To achieve a truly holistic understanding of this compound's effects, scientists are now integrating data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This multi-omics approach provides a multi-layered view of the cellular response to this compound, from the level of genes to the level of metabolic products. diva-portal.orgmdpi.com
By combining these diverse datasets, researchers can construct detailed maps of the biological pathways that are influenced by this compound. nih.gov For example, transcriptomics can reveal how this compound alters gene expression, while metabolomics can show how it affects the production of essential metabolites. diva-portal.org This integrated analysis helps to connect the dots between different cellular processes, providing a more complete picture of how this compound functions. nih.gov
The primary goals of this multi-omics integration are to:
Identify key regulatory networks: By observing how different molecular components interact, researchers can identify the central hubs that control cellular responses to this compound. mdpi.com
Discover novel biomarkers: Changes in specific genes, proteins, or metabolites can serve as indicators of disease or treatment response. nih.gov
Elucidate complex disease mechanisms: A multi-omics approach can help to unravel the intricate molecular changes that underlie various diseases, providing new targets for therapeutic intervention. mdpi.com
This comprehensive, data-driven approach is revolutionizing our ability to understand and treat complex diseases, and it holds great promise for unlocking the full therapeutic potential of compounds like this compound. nih.govresearchgate.net
Exploration of Biosynthetic Pathway Engineering for Novel Compound Discovery
The natural world is a rich source of therapeutic compounds, and researchers are increasingly looking to harness the power of biosynthesis to create new and improved drugs. mdpi.com Biosynthetic pathway engineering involves modifying the genetic blueprint of microorganisms to produce novel compounds with enhanced properties. dtu.dknih.gov
In the case of this compound, scientists are working to understand and manipulate the complex series of enzymatic reactions that produce this molecule. researchgate.net By introducing targeted genetic changes, they can alter the structure of this compound to create a diverse library of new compounds. nih.gov This process, known as heterologous expression, involves transferring the biosynthetic gene clusters from the original organism into a new host that is easier to grow and manipulate. nih.govresearchgate.netnih.govrsc.orgst-andrews.ac.uk
The potential benefits of this approach are numerous:
Increased production: Engineered microorganisms can be optimized to produce large quantities of desired compounds. nih.gov
Novel structures: Genetic manipulation can lead to the creation of entirely new molecules with unique biological activities. nih.gov
Improved properties: New compounds can be designed to have enhanced potency, selectivity, or stability. nih.gov
Q & A
Q. What is the primary mechanism of Chymostatin's inhibition of proteases, and how is this applied in experimental settings?
this compound acts as a competitive inhibitor by binding to the active sites of proteases such as chymotrypsin, papain, and cathepsins (A, B, C, H, L). Its structure includes a capreomycidine residue and aldehyde group, which form covalent interactions with catalytic cysteine or serine residues in target enzymes . For experimental use, dissolve this compound in DMSO (e.g., 20 mg/mL) or 0.1 M HCl to minimize oxidation of its aldehyde group, and validate inhibition efficacy via fluorometric or colorimetric protease assays at 10–100 µM working concentrations .
Q. How is this compound commonly utilized in cell culture studies to modulate protease activity?
this compound is employed to suppress extracellular protease activity in cell cultures. For example, in Aspergillus niger studies, combining 30 µM this compound with 0.075 µM pepstatin achieved 99–100% protease inhibition without affecting biomass production or glucose metabolism . Always pre-test inhibitor combinations in pilot studies to confirm target specificity and avoid off-target effects on cellular processes .
Q. What are the critical considerations for preparing stable this compound stock solutions?
Due to oxidation susceptibility of its aldehyde moiety:
- Use oxygen-free solvents (e.g., deaerated DMSO) for stock preparation.
- Store aliquots at -20°C and avoid repeated freeze-thaw cycles.
- Validate stability via HPLC or mass spectrometry before large-scale experiments .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound's efficacy across studies?
Discrepancies often arise from variations in inhibitor concentration, protease isoforms, or experimental conditions. For example:
- Low inhibition of human leukocyte elastase-1 (10–100 µM) contrasts with strong cathepsin B inhibition (ID50 = 150 ng/mL) .
- Methodological steps :
- Systematically review enzyme kinetics (e.g., Kᵢ values) under standardized pH and temperature.
- Use isoform-specific antibodies or activity-based probes to confirm target engagement .
Q. What experimental strategies optimize this compound use in protease inhibition studies with complex biological samples?
- Dose-response profiling : Titrate this compound (6–60 µg/mL) against protease-rich lysates (e.g., rat muscle homogenates) and quantify residual activity via SDS-PAGE zymography .
- Combinatorial inhibition : Pair with EDTA (to chelate Ca²⁺-activated proteases) or pepstatin (aspartic protease inhibitor) for broad-spectrum suppression .
Q. How should researchers address this compound's instability in long-term cell culture experiments?
- Continuous replenishment : Add fresh inhibitor every 6–8 hours.
- Monitor degradation : Use LC-MS to track aldehyde oxidation products.
- Alternative formulations : Explore methyl ester derivatives for improved stability .
Q. What statistical approaches are recommended for analyzing this compound-mediated inhibition variability?
- Normalization : Express protease activity as a percentage of untreated controls.
- Multi-factorial ANOVA : Account for variables like incubation time, solvent type, and batch-to-batch inhibitor variability .
Q. How can researchers validate this compound's specificity in high-throughput screening assays?
- Counter-screening : Test against unrelated proteases (e.g., trypsin) to rule off-target effects.
- CRISPR/Cas9 knockout models : Compare inhibition efficacy in wild-type vs. protease-deficient cell lines .
Q. What protocols ensure reproducibility in this compound-based studies?
- Detailed documentation : Report solvent preparation, storage conditions, and lot numbers.
- Reference controls : Include known inhibitors (e.g., E-64 for cysteine proteases) to benchmark this compound's performance .
Q. How should contradictory findings about this compound's impact on protein synthesis be interpreted?
While this compound reduces protein degradation by 20–40% in rat muscle homogenates, it does not directly inhibit synthesis pathways. Design studies with dual radiolabeling (³H-leucine for synthesis, ¹⁴C-phenylalanine for degradation) to decouple these processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
